molecular formula C37H67N7O8 B8055002 (-)-Ternatin

(-)-Ternatin

Cat. No.: B8055002
M. Wt: 738.0 g/mol
InChI Key: ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-Ternatin: is a naturally occurring cyclic peptide known for its potential therapeutic properties. It was first isolated from the fungus Aspergillus nidulans and has since garnered significant interest due to its biological activities, particularly its ability to inhibit fat accumulation in cells.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Ternatin involves several steps, starting from simple amino acid derivatives. The key steps include:

    Peptide Bond Formation: This is typically achieved using coupling reagents such as or in the presence of .

    Cyclization: The linear peptide is cyclized using to avoid intermolecular reactions.

    Purification: The final product is purified using to achieve the desired purity.

Industrial Production Methods: Industrial production of this compound is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Techniques such as solid-phase peptide synthesis (SPPS) and solution-phase synthesis are being explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (-)-Ternatin can undergo oxidation reactions, typically using reagents like or .

    Reduction: Reduction of this compound can be achieved using or .

    Substitution: Substitution reactions can occur at specific functional groups within the peptide, often using .

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the target functional group.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives , while reduction could produce reduced peptide forms .

Scientific Research Applications

Chemistry: (-)-Ternatin is used as a model compound in the study of cyclic peptides and their synthetic methodologies.

Biology: In biological research, this compound is studied for its role in inhibiting fat accumulation in cells, making it a potential candidate for obesity treatment.

Medicine: The compound’s ability to inhibit fat accumulation has implications for treating metabolic disorders such as obesity and type 2 diabetes.

Industry: In the pharmaceutical industry, this compound is being explored for its potential as a therapeutic agent in drug development.

Mechanism of Action

Molecular Targets and Pathways: (-)-Ternatin exerts its effects by inhibiting the activity of fatty acid synthase (FAS) , an enzyme crucial for lipid biosynthesis. By binding to FAS, this compound disrupts the enzyme’s function, leading to reduced fat accumulation in cells.

Comparison with Similar Compounds

    Cerulenin: Another FAS inhibitor with a similar mechanism of action.

    C75: A synthetic compound that also targets FAS.

    Orlistat: A lipase inhibitor used in the treatment of obesity.

Uniqueness: (-)-Ternatin is unique due to its natural origin and specific cyclic peptide structure, which provides distinct biological activity compared to other FAS inhibitors.

Properties

IUPAC Name

(3S,6S,9S,12S,15R,18R,21R)-15-[(2S)-butan-2-yl]-18-[(1R)-1-hydroxy-2-methylpropyl]-1,3,4,10,12,13,21-heptamethyl-6,9-bis(2-methylpropyl)-1,4,7,10,13,16,19-heptazacyclohenicosane-2,5,8,11,14,17,20-heptone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H67N7O8/c1-16-22(8)28-37(52)43(14)25(11)35(50)44(15)27(18-20(4)5)32(47)38-26(17-19(2)3)36(51)42(13)24(10)34(49)41(12)23(9)31(46)40-29(33(48)39-28)30(45)21(6)7/h19-30,45H,16-18H2,1-15H3,(H,38,47)(H,39,48)(H,40,46)/t22-,23+,24-,25-,26-,27-,28+,29+,30+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMFVAIFXJWEOMH-PTPSPKLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)NC(C(=O)N1)C(C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N([C@@H](C(=O)N[C@@H](C(=O)N1)[C@@H](C(C)C)O)C)C)C)C)CC(C)C)CC(C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H67N7O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20933442
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

738.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148619-41-4
Record name Ternatin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20933442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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